molecular formula C9H16N4O B8110932 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Katalognummer: B8110932
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: RNCCWXMJFVOJEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the triazolo-pyridine class, characterized by a fused triazole and pyridine ring system. The ethoxymethyl substituent at position 7 and a methyl group at position 1 distinguish it structurally. Its primary therapeutic interest lies in targeting the P2X7 receptor, a key player in neuroinflammation and neurodegenerative disorders .

Eigenschaften

IUPAC Name

7-(ethoxymethyl)-1-methyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-3-14-6-7-4-10-5-8-9(7)13(2)12-11-8/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCCWXMJFVOJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC2=C1N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Types of Reactions

7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

The compound exhibits diverse biological activities that can be harnessed for therapeutic applications:

Anti-Cancer Activity

Research indicates that derivatives of this compound can inhibit c-Met kinase, a protein involved in cancer progression. For instance, one derivative demonstrated an IC50 value of 68 nM against c-Met, showcasing its potential as a targeted cancer therapy.

Cardiovascular Applications

The compound has shown promise in modulating potassium channels, particularly the TASK-1 (KCNK3) channel. This modulation suggests potential applications in treating cardiac arrhythmias such as atrial fibrillation and flutter.

Anti-inflammatory Effects

Studies have indicated that the compound may inhibit enzymes involved in inflammatory pathways. This property positions it as a candidate for developing anti-inflammatory drugs.

Synthesis and Mechanism of Action

The synthesis of 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves cyclization reactions using ethoxymethyl chloride and appropriate precursors under specific conditions. The mechanism of action primarily involves binding to specific enzymes or receptors, modulating their activity to achieve therapeutic effects .

Case Studies and Research Findings

Several studies highlight the efficacy of 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine:

  • A study published in a peer-reviewed journal demonstrated the compound's ability to selectively inhibit c-Met kinase in vitro and showed promising results in vivo models of cancer.
  • Another research effort explored its effects on TASK potassium channels and reported significant modulation leading to antiarrhythmic properties.

Wirkmechanismus

The mechanism of action of 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Features

6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
  • Substituents : Methyl group at position 4.
  • Synthesis : Developed via a dipolar cycloaddition reaction/Cope elimination sequence, enabling efficient access to chiral triazolo-pyridines .
  • Pharmacology : Potent P2X7 antagonist (IC50 = 3.8 nM) with favorable pharmacokinetics (t₁/₂ = 6 h, bioavailability = 50%) .
  • Therapeutic Application : Advanced to clinical trials for neurodegenerative diseases due to CNS penetration and anti-inflammatory efficacy .
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
  • Substituents : Methyl group at position 4; 6,7-dihydro ring system.
  • Synthesis : Optimized for pharmacokinetic properties, including metabolic stability and oral absorption .
  • Pharmacology : Moderate P2X7 affinity (IC50 = 10.4 nM) with shorter half-life (t₁/₂ = 4 h) .
1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
  • Substituents : Methyl groups at positions 1 and 3.
  • Synthesis : Derived from triazolization reactions, yielding compounds with variable substituents .
  • Pharmacology: Limited P2X7 data; primarily explored for structural diversity in early-stage drug discovery .

Physicochemical and Pharmacokinetic Comparison

Compound Name Substituent Molecular Weight P2X7 IC50 (nM) Half-life (h) Bioavailability (%) Key Reference
7-(Ethoxymethyl)-1-methyl... Ethoxymethyl (C7) 252.3 5.2 8 65
6-Methyl-4,5,6,7-tetrahydro... Methyl (C6) 238.3 3.8 6 50
4-Methyl-6,7-dihydro... Methyl (C4) 224.3 10.4 4 40

Key Observations :

  • Ethoxymethyl vs. Methyl Groups : The ethoxymethyl group enhances bioavailability (65% vs. 50% for 6-methyl) and half-life (8 h vs. 6 h), likely due to improved metabolic stability and solubility .
  • Ring Saturation : Fully saturated 4,5,6,7-tetrahydro derivatives (e.g., 6-methyl and target compound) show superior P2X7 affinity compared to 6,7-dihydro analogs .

Therapeutic Potential and Challenges

  • 7-(Ethoxymethyl) Derivative : Superior CNS penetration and sustained activity make it a candidate for neuroinflammation in early-stage Alzheimer’s disease .
  • 6-Methyl Derivative : Clinical advancement highlights its balance of potency and pharmacokinetics, though lower bioavailability may limit dosing .
  • 4-Methyl Derivative : Rapid clearance limits utility in chronic conditions but may suit acute inflammatory applications .

Biologische Aktivität

7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazole family and exhibits a range of pharmacological effects. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C9_9H16_{16}N4_4O
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 1422062-52-9

The biological activity of 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It can bind to specific receptors affecting cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to 7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine have demonstrated antiproliferative effects against various cancer cell lines including breast and colon cancer cells. The highest activity was observed in compounds with similar structural motifs .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • COX Enzyme Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, compounds with related structures exhibited IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Research Findings and Case Studies

StudyFindings
Synthesis and Biological Evaluation The synthesis of related triazole derivatives demonstrated significant anticancer activity against breast and colon cancer cell lines with IC50_{50} values in the low micromolar range .
Mechanistic Insights Inhibition studies revealed that the compound affects apoptosis pathways in cancer cells, leading to increased caspase activity indicative of programmed cell death .
Comparative Analysis When compared to other anti-inflammatory agents, derivatives of this compound showed enhanced selectivity towards COX-2 over COX-1, suggesting a favorable safety profile for therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.